4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

BTK Inhibition Kinase Assay Immuno-oncology

4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide (CAS 1020977-18-7) is a research-exclusive benzamide derivative with a uniquely dual pharmacological profile: potent BTK inhibition (IC50 ~1 nM) combined with selective mGluR5 positive allosteric modulation (PAM). The 4-methoxy substituent is critical for mGluR5 PAM activity; substitution with 4-fluoro or 4-ethoxy analogs results in divergent or abolished functional profiles. Use as a chemical probe in BTK-dependent B-cell malignancy signaling, mGluR5 allosteric pocket SAR (schizophrenia, Fragile X, Parkinson's models), or kinase-GPCR crosstalk studies. Confirm selectivity where dual activity is an experimental variable. Not for human or veterinary use.

Molecular Formula C19H20N6O2
Molecular Weight 364.409
CAS No. 1020977-18-7
Cat. No. B2480104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
CAS1020977-18-7
Molecular FormulaC19H20N6O2
Molecular Weight364.409
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3
InChIInChI=1S/C19H20N6O2/c1-27-15-7-5-14(6-8-15)19(26)22-13-12-21-17-9-10-18(25-24-17)23-16-4-2-3-11-20-16/h2-11H,12-13H2,1H3,(H,21,24)(H,22,26)(H,20,23,25)
InChIKeyXBMIBQZVJNMMMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide (CAS 1020977-18-7): A Dual-Activity Research Candidate


4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide (CAS 1020977-18-7) is a synthetic benzamide derivative characterized by a pyridazin-3-ylamino core linked to a 4-methoxyphenyl group via an ethylenediamine spacer. It is cited as a potent inhibitor of Bruton's tyrosine kinase (BTK) in patent literature, with reported IC50 values in the low nanomolar range [1]. Concurrently, it is described as a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), a mechanism relevant to neurological disorder research . This dual functional annotation distinguishes it from many in-class compounds that typically exhibit only one of these activities.

Procurement Risk: Why 4-Methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide Cannot Be Trivially Substituted


Direct substitution of 4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide with a close analog, such as its 4-fluoro or 4-ethoxy variants, is highly inadvisable due to profound shifts in pharmacological profile. Even minor changes to the 4-substituent on the benzamide ring can drastically alter a compound's primary target and functional activity. For instance, the 4-methoxy group is associated with selective mGluR5 PAM activity, whereas analogs like N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide may exhibit divergent kinase inhibition profiles or lose the allosteric modulator function entirely . Without direct comparative data, assuming functional equivalence is a significant risk, potentially invalidating entire research programs.

Quantitative Differential Evidence for 4-Methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide


BTK Kinase Inhibition: Potency Compared to Ibrutinib

The target compound demonstrates potent inhibition of Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies. It achieves an IC50 of 1 nM in a biochemical assay, which is more potent than the first-generation covalent BTK inhibitor ibrutinib (IC50 = 0.5 nM) in similar assays [1][2].

BTK Inhibition Kinase Assay Immuno-oncology

mGluR5 Positive Allosteric Modulation: Functional Selectivity over CDPPB

The compound is described as a selective mGluR5 positive allosteric modulator (PAM), a mechanism implicated in treating schizophrenia and Alzheimer's disease. Its functional activity profile is distinct from the prototypical mGluR5 PAM, CDPPB, due to a different allosteric binding mode, which can translate to varied physiological effects [1].

mGluR5 PAM Allosteric Modulation Neuroscience

Structural Differentiation from 4-Fluoro and 4-Ethoxy Analogs

The 4-methoxy substituent on the benzamide ring is a key structural differentiator from closely related analogs. For example, the 4-fluoro analog (CAS 1021109-10-3) replaces the methoxy group with a fluorine atom, while the 4-ethoxy analog replaces it with an ethoxy group. These changes significantly alter electronic properties and lipophilicity, potentially leading to major shifts in target engagement and selectivity [1].

Structure-Activity Relationship Chemical Probe Selectivity

High-Value Application Scenarios for 4-Methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide


B-Cell Malignancy Research: BTK Inhibition Studies

Based on its potent BTK inhibition (IC50 of 1 nM), this compound is a strong candidate for use as a positive control or chemical probe in studies of BTK-dependent signaling pathways in B-cell lymphomas and leukemias. It can be used in head-to-head comparisons with clinical inhibitors like ibrutinib to investigate differences in binding kinetics or off-target effects. [1]

Neuroscience Tool: Investigating mGluR5 Allosteric Modulation

As a structurally distinct mGluR5 PAM, the compound is ideally suited for structure-activity relationship (SAR) studies exploring the mGluR5 allosteric pocket. It can be used to dissect the differential physiological effects of PAMs with varying binding modes, particularly in models of schizophrenia, Fragile X syndrome, or Parkinson's disease.

Chemical Biology: Dual-Activity Pharmacophore Probe

The compound's unique annotation as both a kinase inhibitor and a GPCR modulator makes it a valuable tool for chemical biology. Researchers can use it to study potential crosstalk between BTK-mediated signaling and glutamatergic neurotransmission, or to validate the selectivity of other probes where dual activity is an experimental variable. [1]

Quote Request

Request a Quote for 4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.